Chlorodicyclopentylphosphine
Overview
Description
Chlorodicyclopentylphosphine is a phosphine precursor used in ligand preparation for Negishi and Suzuki coupling reactions . Its chemical formula is C10H18ClP , and its molecular weight is 204.68 g/mol . It appears as a colorless liquid .
Synthesis Analysis
Chlorodicyclopentylphosphine can be synthesized by reacting with sodium metal in refluxing dioxane, leading to the formation of sodium diphenylphosphide . The reaction is as follows: [ \text{Ph}_2\text{PCl} + 2\text{Na} \rightarrow \text{Ph}_2\text{PNa} + \text{NaCl} ]
Molecular Structure Analysis
The molecular structure of Chlorodicyclopentylphosphine consists of a cyclopentyl ring attached to a phosphorus atom with a chlorine substituent. The compound is lipid-soluble, allowing it to diffuse through bacterial cell membranes .
Chemical Reactions Analysis
Chlorodicyclopentylphosphine is involved in various coupling reactions, including Buchwald-Hartwig Cross Coupling , Heck Reaction , Hiyama Coupling , Negishi Coupling , Sonogashira Coupling , and Suzuki-Miyaura Coupling . These reactions play a crucial role in the synthesis of organic compounds.
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis and Reactivity in Organometallic Chemistry
Chloro(organo)phosphines, like chlorodicyclopentylphosphine, play a crucial role as precursors in the synthesis of various organometallic compounds. These substances are pivotal in producing diphosphenes and cyclic oligophosphines. Studies have shown that the reduction of chloro(organo)phosphines using group 14 heterocarbenoids can yield isolable insertion products. Such processes are essential in organometallic chemistry, particularly in synthesizing compounds with potential applications in catalysis, materials science, and pharmaceuticals (West & Stahl, 2012).
Application in Drug Synthesis
The field of drug synthesis has leveraged chlorinated phosphines like chlorodicyclopentylphosphine for creating key intermediates. For example, bis-(diisopropylamino) chlorophosphine, a closely related compound, has been utilized in the synthesis of phosphoramidites and H-phosphonates of d-nucleosides. Such intermediates are crucial in developing antiviral and anticancer drugs, showcasing the significance of chloro(organo)phosphines in pharmaceutical research (Marugg, Burik, Tromp, Marel, & Boom, 1986).
Role in Electrochemical Applications
Chlorinated phosphines have found applications in electrochemistry, particularly in processes like electrochlorination. Chlorination is a critical process in water treatment and disinfection, and chlorinated phosphines can play a role in facilitating these processes. The evolution of various chlorine species during electrochlorination, including Cl_2, ClO_2, and Cl_2O, has been studied in contexts involving chlorinated phosphines, emphasizing their utility in environmental and water treatment applications (Mostafa, Reinsberg, Garcia-Segura, & Baltruschat, 2018).
Catalysis in Organic Synthesis
Chlorodicyclopentylphosphine and related compounds have been used as supporting ligands in catalytic processes, such as the Suzuki−Miyaura coupling reactions. These reactions are fundamental in organic synthesis, especially in constructing biaryl compounds, which are important in pharmaceuticals and materials science. The use of chlorinated triarylphosphines as supporting ligands demonstrates their versatility and importance in facilitating complex organic reactions (Pramick, Rosemeier, Beranek, Nickse, Stone, Stockland, Baldwin, & Kastner, 2003).
Safety And Hazards
Future Directions
properties
IUPAC Name |
chloro(dicyclopentyl)phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClP/c11-12(9-5-1-2-6-9)10-7-3-4-8-10/h9-10H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYRJBRBODDGCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)P(C2CCCC2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10460873 | |
Record name | Chlorodicyclopentylphosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10460873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chlorodicyclopentylphosphine | |
CAS RN |
130914-24-8 | |
Record name | Chlorodicyclopentylphosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10460873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chlorodicyclopentylphosphine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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